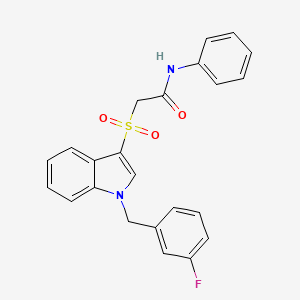![molecular formula C16H20N2S B2423927 4-[3-(3-Pyrid-4-YL-propylsulfanyl)-propyl]-pyridine CAS No. 69603-59-4](/img/structure/B2423927.png)
4-[3-(3-Pyrid-4-YL-propylsulfanyl)-propyl]-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Iron(II) Complexes and Spin-Crossover Phenomena
- Study 1: Investigated iron(II) complexes using 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. The study highlighted the interplay between spin-crossover and crystallographic phase changes in these complexes, contributing to the understanding of spin transition and structural changes in metal-organic frameworks (Cook et al., 2015).
Development of Functionalized Pyridines
- Study 2: Focused on the synthesis of functionalized pyridines, including those with 4-pyridyl groups, demonstrating their applications in creating new chemical entities. This research aids in the expansion of pyridine chemistry (Schmidt et al., 2006).
Water Oxidation Catalysis
- Study 3: Explored the use of 4-substituted pyridine ligands in dinuclear complexes for water oxidation, highlighting the potential of these compounds in catalysis and renewable energy applications (Zong & Thummel, 2005).
Sulfonated Pyridine Structures
- Study 4: Investigated the structure of a sulfonated pyridine compound, providing insights into molecular conformation and hydrogen bonding, useful for designing new materials and pharmaceuticals (Kuyinu et al., 2011).
Anticancer Potential of Pyridine-Thiazole Hybrids
- Study 6: Synthesized novel pyridine-thiazole hybrid molecules and evaluated their anticancer properties. This study contributes to the development of new anticancer agents (Ivasechko et al., 2022).
Catalytic Applications in Organic Reactions
- Study 7: Examined palladium complexes with pyridyl ligands for catalytic applications, particularly in the Suzuki-Miyaura reaction, demonstrating the versatility of pyridine derivatives in organic synthesis (Amadio et al., 2012).
Fluorescent Sensor Development
- Study 8: Reported the development of a fluorescent probe based on a pyridine-pyridone scaffold for detecting Zn2+, showcasing the utility of pyridine derivatives in sensor technology (Hagimori et al., 2011).
Spin-Crossover in Metal Complexes
- Study 9: Explored the synthesis of pyridine derivatives leading to spin-crossover in iron(II) complexes, contributing to material science and molecular magnetism (Cook et al., 2015).
Synthesis and Antimicrobial Activities
- Study 10: Investigated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, highlighting the pharmaceutical potential of pyridine derivatives (Bayrak et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1(3-15-5-9-17-10-6-15)13-19-14-2-4-16-7-11-18-12-8-16/h5-12H,1-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBBLTFGXASNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCSCCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



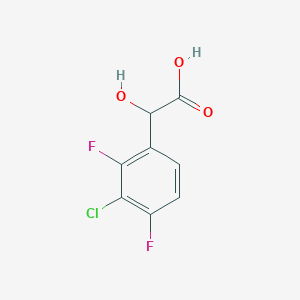

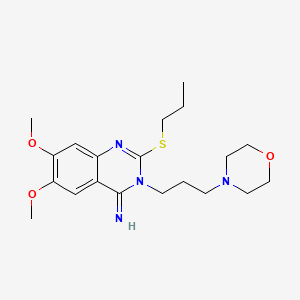
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)

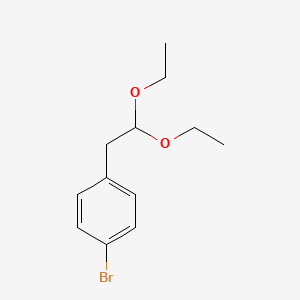
![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)
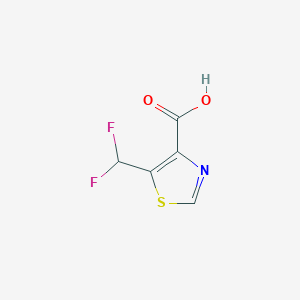
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{N-[(furan-2-yl)methyl]-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2423866.png)
